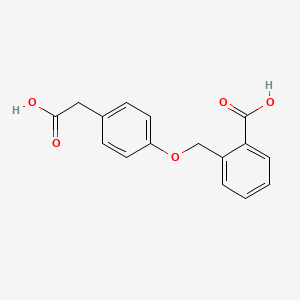

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-15(18)9-11-5-7-13(8-6-11)21-10-12-3-1-2-4-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYWXPITXHFIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485096 | |

| Record name | 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55453-89-9 | |

| Record name | 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic Acid

Foreword

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, a key intermediate in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a narrative grounded in the principles of organic chemistry, explaining the rationale behind experimental choices and providing self-validating protocols. Our aim is to equip the reader with a robust understanding of the synthesis, purification, and analytical validation of this important compound.

Introduction: A Molecule of Pharmaceutical Significance

This compound (CAS No: 55453-89-9) is a bifunctional organic molecule that has garnered significant attention as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its structure, featuring two carboxylic acid moieties and a flexible ether linkage, makes it a versatile intermediate for creating more complex molecular architectures.

Chemical Identity and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful synthesis, purification, and handling.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | [2] |

| Molecular Weight | 286.28 g/mol | [2] |

| Appearance | White to light yellow crystalline solid/powder | [2][3] |

| Melting Point | 181-183 °C | [2] |

| Boiling Point (Predicted) | 516.6 ± 35.0 °C | [2] |

| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in ethanol and dimethylformamide; slightly soluble in water. | [2][3] |

| pKa (Predicted) | 3.82 ± 0.36 | [3] |

The Pivotal Role in Olopatadine Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Olopatadine.[1][4] Olopatadine is a potent and selective histamine H1 receptor antagonist and a mast cell stabilizer, widely used in the treatment of allergic conjunctivitis and rhinitis. The synthesis of Olopatadine involves a critical cyclization step of this compound to form the dibenz[b,e]oxepin core structure of the final drug molecule.[5] The purity and quality of this intermediate are therefore paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).

Strategic Synthesis: Building the Molecular Framework

The synthesis of this compound can be approached from different retrosynthetic pathways. The most common and industrially scalable method is the Williamson ether synthesis, which offers high yields and employs readily available starting materials. An alternative route involves the reaction of phthalide with a substituted phenoxyacetate.

The Williamson Ether Synthesis: A Cornerstone of Ether Formation

The Williamson ether synthesis is a classic and reliable method for preparing ethers, proceeding via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][6] The reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

The synthesis begins with the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid using a suitable base, typically a strong base like sodium hydroxide or potassium hydroxide, to form the more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-(chloromethyl)benzoic acid (or its corresponding methyl ester followed by hydrolysis). The chloride ion, being a good leaving group, is displaced, resulting in the formation of the desired ether linkage. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[7]

This protocol is designed to be self-validating by including in-process checks and clear endpoints.

Materials and Reagents:

-

4-Hydroxyphenylacetic acid

-

2-(Chloromethyl)benzoic acid

-

Sodium hydroxide (NaOH) pellets

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Phenoxide Formation:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 4-hydroxyphenylacetic acid in anhydrous DMF.

-

To this stirring solution, add 2.2 equivalents of sodium hydroxide pellets portion-wise. The dissolution of NaOH in DMF is exothermic; maintain the temperature below 40°C using a water bath if necessary. Stir until all the NaOH has dissolved and the phenoxide has formed.

-

-

Ether Synthesis:

-

In a separate flask, dissolve 1.0 equivalent of 2-(chloromethyl)benzoic acid in a minimal amount of anhydrous DMF.

-

Add the 2-(chloromethyl)benzoic acid solution dropwise to the stirring phenoxide solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-80°C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The disappearance of the starting materials will indicate the completion of the reaction, which typically takes 4-8 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by pouring the mixture into deionized water.

-

Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxyl groups.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[2]

-

Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

-

Alternative Route: The Phthalide Approach

A patent describes an alternative synthesis starting from phthalide and methyl 4-hydroxyphenylacetate.[5] This method involves a high-temperature condensation reaction.

In this process, phthalide reacts with methyl 4-hydroxyphenylacetate at an elevated temperature (e.g., 150°C).[5] The reaction is a nucleophilic acyl substitution followed by a ring-opening of the phthalide. The resulting intermediate is then hydrolyzed to yield the final di-acid product.

-

Reaction Setup: A mixture of phthalide and methyl 4-hydroxyphenylacetate is heated at a high temperature for several hours.[5]

-

Hydrolysis: The resulting ester is then subjected to basic hydrolysis to convert the methyl ester to a carboxylic acid.

-

Acidification and Isolation: The reaction mixture is acidified to precipitate the product, which is then collected by filtration.

While this method is viable, the high reaction temperature may lead to side products and requires careful control. The Williamson ether synthesis is generally preferred for its milder reaction conditions and higher yields.

Purification: Achieving Analytical Grade Purity

The crude product obtained from the synthesis requires purification to remove any unreacted starting materials, by-products, and residual solvent. Recrystallization is the most effective method for purifying solid organic compounds.

Rationale for Solvent Selection

The choice of a suitable recrystallization solvent is critical. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, a mixed solvent system of ethanol and water is often effective.[3]

Step-by-Step Recrystallization Protocol

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

To the hot solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, which promotes the formation of large, pure crystals.

-

Further cool the mixture in an ice bath to maximize the yield of the precipitate.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Comprehensive Characterization: Confirming Structure and Purity

A battery of analytical techniques is employed to confirm the structure and assess the purity of the synthesized this compound.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: A series of multiplets in the range of δ 6.9-8.0 ppm. The protons on the phenoxy ring will appear as two doublets (an AA'BB' system), while the protons on the benzoic acid ring will exhibit a more complex splitting pattern.

-

Methylene Protons (-O-CH₂-Ar): A singlet at approximately δ 5.2 ppm.

-

Methylene Protons (-CH₂-COOH): A singlet at approximately δ 3.6 ppm.

-

Carboxylic Acid Protons (-COOH): Two broad singlets at δ > 10 ppm, which are exchangeable with D₂O.

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information about the number of unique carbon environments.

-

Carboxylic Carbons (-COOH): Two signals in the range of δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm.

-

Methylene Carbon (-O-CH₂-Ar): A signal around δ 65-70 ppm.

-

Methylene Carbon (-CH₂-COOH): A signal around δ 40 ppm.

-

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-O Stretch (Ether): A distinct band in the region of 1200-1250 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

Chromatographic Analysis

HPLC is the primary method for determining the purity of the synthesized compound. A reverse-phase HPLC method is typically employed.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₆H₁₄O₅), the expected molecular ion peak [M+H]⁺ would be at m/z 287.08.

Safety, Handling, and Storage

While this compound does not present any apparent severe hazards under normal operating conditions, it is prudent to handle it with appropriate safety precautions.[3]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[3] Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[2][3]

Conclusion

The synthesis and characterization of this compound are critical processes in the production of the important anti-allergic drug, Olopatadine. The Williamson ether synthesis provides a reliable and scalable route to this key intermediate. A comprehensive analytical characterization using NMR, FTIR, HPLC, and MS is essential to ensure the identity, purity, and quality of the final product, thereby safeguarding the efficacy and safety of the resulting pharmaceutical. This guide has provided a detailed framework for the synthesis and analysis of this molecule, grounded in established chemical principles and best practices.

References

-

ChemBK. 2-((4-Carboxymethylphenoxy)methyl)benzoic acid. [Link]

-

Apicule. 2-((4-Carboxymethylphenoxy)methyl)benzoic acid (CAS No: 55453-89-9) API Intermediate Manufacturers. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

- Google Patents. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.

- Google Patents.

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

- Google Patents.

-

University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. [Link]

- Google Patents.

-

Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

-

Chem-Station. Williamson Ether Synthesis. [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, a key intermediate and known impurity in the synthesis of the antihistaminic drug Olopatadine.[] A thorough understanding of these properties is critical for process optimization, formulation development, and regulatory compliance in the pharmaceutical industry. This document delves into the structural, physical, and chemical characteristics of the compound, and outlines detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of use for researchers and drug development professionals.

Introduction

This compound (Figure 1) is a dicarboxylic acid that plays a significant role in the pharmaceutical landscape, primarily as a known impurity of Olopatadine, a potent histamine H1 receptor antagonist.[] Its presence and properties can influence the safety, efficacy, and stability of the final drug product. Therefore, a detailed characterization of its physicochemical properties is not merely an academic exercise but a crucial aspect of quality control and drug development. This guide aims to be a definitive resource on the subject, providing both established data and the methodologies to verify or determine these properties in a laboratory setting.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Chemical Identity and Physical Properties

A foundational aspect of any chemical entity is its unique identifiers and fundamental physical constants. These data points are essential for lot-to-lot consistency, regulatory filings, and in-silico modeling.

| Property | Value | Source(s) |

| IUPAC Name | 2-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid | [] |

| Synonyms | Benzeneacetic acid, 4-[(2-carboxyphenyl)methoxy]-; 4-(2-carboxybenzyloxy)phenylacetic acid | [] |

| CAS Number | 55453-89-9 | [2][3] |

| Molecular Formula | C₁₆H₁₄O₅ | [][3] |

| Molecular Weight | 286.28 g/mol | [][3] |

| Appearance | Light yellow powder | [] |

| Melting Point | 181-183 °C | [] |

| Boiling Point (Predicted) | 516.6 ± 35.0 °C | [] |

| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [] |

| Solubility | Soluble in Ethanol, Water | [] |

| Storage | Store at Room Temperature | [] |

Ionization and Lipophilicity: pKa and LogP

The ionization constant (pKa) and the partition coefficient (LogP) are critical determinants of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For a dicarboxylic acid such as this, understanding the two distinct pKa values is paramount.

Acid Dissociation Constants (pKa)

This protocol outlines the determination of the two pKa values of this compound.

Principle: The compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility) and titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration, and the pKa values are determined from the inflection points of the resulting titration curve.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) in deionized water.

-

Prepare a 0.01 M solution of this compound in a suitable solvent mixture (e.g., 50:50 water:methanol).

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

-

Titration:

-

Pipette a known volume (e.g., 50 mL) of the analyte solution into a beaker.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.

-

Record the pH value after each addition, ensuring the reading has stabilized.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate the titration curve.

-

Determine the two equivalence points from the points of maximum slope on the curve (or from the peaks of the first derivative plot).

-

The pKa values are the pH values at the half-equivalence points. pKa1 is the pH at half the volume of the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points.

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter. Predicted LogP values for this compound are available.[5]

The shake-flask method is the traditional and most reliable method for determining LogP/LogD.[5]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution (at a physiologically relevant pH, such as 7.4). The concentration of the compound in each phase is then determined, and the LogD is calculated from the ratio of these concentrations.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by shaking them together for 24 hours and then allowing the phases to separate.

-

Saturate the aqueous buffer with n-octanol in the same manner.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the saturated aqueous buffer.

-

In a separatory funnel, combine a known volume of the stock solution with a known volume of the saturated n-octanol.

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for equilibration.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the LogD using the following formula: LogD = log₁₀ ( [Concentration in octanol] / [Concentration in aqueous phase] )

-

Caption: Workflow for LogD determination by the shake-flask method.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structural features suggest characteristic spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, a singlet for the methylene protons of the benzyl group, and a singlet for the methylene protons of the carboxymethyl group. The two carboxylic acid protons will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the carboxylic acid groups at the downfield end of the spectrum. The aromatic carbons and the two methylene carbons will also have characteristic chemical shifts.

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid groups, and strong C=O stretching absorptions. C-O stretching bands for the ether linkage and aromatic C-H and C=C stretching and bending vibrations will also be present.

Stability Profile

As an impurity in a pharmaceutical product, the stability of this compound is of paramount importance. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Forced Degradation Studies: To understand the degradation pathways, the compound should be subjected to stress conditions, including:

-

Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.

-

Thermal Stress: Heating the solid compound at a high temperature.

-

Photostability: Exposing the compound to light of controlled wavelength and intensity.

A stability-indicating analytical method, typically a reverse-phase HPLC method, must be developed and validated to separate the parent compound from any degradation products.

Synthesis

This compound can be synthesized through various routes. One common method involves the reaction of a protected form of 4-hydroxyphenylacetic acid with a suitable 2-(halomethyl)benzoic acid derivative, followed by deprotection.[6]

Conclusion

The physicochemical properties of this compound are integral to ensuring the quality, safety, and efficacy of pharmaceutical products in which it may be present as an impurity. This technical guide has provided a comprehensive overview of its known properties and detailed, actionable protocols for their experimental determination. By employing the methodologies outlined herein, researchers and drug development professionals can gain a robust understanding of this molecule, facilitating informed decision-making throughout the drug development lifecycle.

References

-

Axios Research. This compound - CAS - 55453-89-9. [Link]

-

ChemBK. 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. [Link]

-

ICH. Quality Guidelines. [Link]

-

Protocols.io. LogP / LogD shake-flask method. [Link]

-

Slideshare. Ich guideline for stability testing. [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

- Google Patents. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.

-

ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

ResearchGate. Potentiometric and conductometric measurements of dicarboxylic acids in non-aqueous solvents. [Link]

-

PubMed. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. [Link]

-

MySkinRecipes. This compound. [Link]

-

PharmaCompass. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

Sources

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound - CAS - 55453-89-9 | Axios Research [axios-research.com]

- 4. researchgate.net [researchgate.net]

- 5. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid (CAS: 55453-89-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, identified by CAS number 55453-89-9, is a dicarboxylic acid derivative. While not extensively characterized in mainstream scientific literature as a primary active pharmaceutical ingredient (API), it holds significance as a key intermediate in the synthesis of other molecules and is recognized as an impurity in the production of the antihistamine Olopatadine.[] This guide synthesizes the available technical data on this compound, offering insights into its physicochemical properties, potential synthetic routes, and its role within pharmaceutical manufacturing and research.

Introduction and Core Chemical Identity

This compound is an organic compound featuring a benzoic acid moiety linked to a phenoxyacetic acid group via a methylene bridge.[2] This unique structure provides two carboxylic acid functional groups with different acidic strengths, potentially offering interesting chemical reactivity and coordination properties. Its primary identification in the scientific domain is as a crucial building block in multi-step organic syntheses and as a process-related impurity in the manufacturing of Olopatadine, a histamine H1 receptor antagonist.[][3] Understanding the properties and synthesis of this compound is therefore critical for process optimization and quality control in the pharmaceutical industry.

Physicochemical Properties

A compilation of the reported physicochemical properties of this compound is presented in Table 1. These parameters are essential for its handling, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₅ | [][2][4] |

| Molecular Weight | 286.28 g/mol | [][2][4] |

| Melting Point | 181-183 °C | [][2][4] |

| Boiling Point (Predicted) | 516.6 ± 35.0 °C | [][2] |

| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [][2] |

| pKa (Predicted) | 3.82 ± 0.36 | [2] |

| Solubility | Soluble in Ethanol and Water | [] |

| Appearance | Light yellow powder or white crystalline solid | [][2] |

| Storage | Sealed in a dry place at room temperature | [2][5] |

Synthesis and Industrial Relevance

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of dibenzoxepinacetic acid, which is a precursor for the anti-allergic drug Olopatadine.[6] The general synthetic pathway involves the reaction of a substituted phthalide or 2-methylbenzoic acid derivative with a 4-hydroxyphenylacetate derivative.[6]

A patent describes a method for producing the methyl ester of this compound, which can then be hydrolyzed to yield the title compound.[6] This process involves the reaction of methyl 2-chloromethylbenzoate with methyl 4-hydroxyphenylacetate.[6] The subsequent hydrolysis of the resulting diester is typically carried out using a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent.[6]

The dicarboxylic acid can then undergo an intramolecular cyclization reaction, often facilitated by a dehydrating agent like trifluoroacetic anhydride or polyphosphoric acid, to form the tricyclic dibenzoxepinone core of Olopatadine.[6]

Logical Workflow of Synthesis

Figure 1: A simplified workflow illustrating the synthetic route from starting materials to Olopatadine, highlighting the position of this compound as a key intermediate.

Potential Applications and Biological Context

While primarily documented as an intermediate and impurity, some sources suggest broader potential applications for this compound and its derivatives, although these claims lack substantiation in the form of peer-reviewed research. These potential, yet unverified, applications include:

-

Pharmaceuticals: As a building block for synthesizing compounds with potential anti-inflammatory, analgesic, and anti-tumor activities.[2]

-

Agrochemicals: Use as an intermediate in the synthesis of pesticides and herbicides.[2]

-

Dyes: Application in the synthesis of various dyes, such as organic pigments.[2]

It is crucial to note that these are generalized statements from chemical suppliers and do not represent established, scientifically validated functions of the compound itself.

The structural similarity of this compound to certain non-steroidal anti-inflammatory drugs (NSAIDs) containing a benzoic acid moiety might suggest a potential for interaction with cyclooxygenase (COX) enzymes, but this remains purely speculative without experimental evidence.[7][8]

Experimental Protocols: A Conceptual Framework

Given the absence of detailed experimental protocols in the literature for the direct application of this compound, this section provides a conceptual framework for its synthesis and purification based on related patent literature.[6]

Synthesis of this compound via Hydrolysis

Objective: To hydrolyze the methyl ester of this compound to the corresponding dicarboxylic acid.

Materials:

-

Methyl 2-((4-(methoxycarbonylmethyl)phenoxy)methyl)benzoate

-

Methanol or Ethanol

-

Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Distilled water

Procedure:

-

Dissolve the starting diester in an alcohol solvent (e.g., methanol).

-

Add an aqueous solution of NaOH or KOH to the reaction mixture. The base should be in molar excess to ensure complete hydrolysis of both ester groups.

-

Heat the reaction mixture, typically between 20 to 80 °C, and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with HCl until the pH is acidic, leading to the precipitation of the dicarboxylic acid.

-

The product can be isolated by filtration or by extraction with an organic solvent.

-

If extracted, the organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[2][4]

Workflow for Synthesis and Purification

Figure 2: A step-by-step workflow for the laboratory-scale synthesis and purification of this compound via hydrolysis of its methyl ester.

Safety and Handling

According to available safety data, this compound is classified as an irritant.[5] The following GHS hazard statements are associated with this compound: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Conclusion

This compound (CAS: 55453-89-9) is a compound of interest primarily due to its role as a synthetic intermediate in the pharmaceutical industry, particularly in the production of Olopatadine. While its potential for broader biological activity has been suggested by commercial suppliers, a thorough investigation supported by peer-reviewed scientific studies is currently lacking. The information presented in this guide, based on available chemical supplier data and patent literature, provides a foundational understanding of its properties, synthesis, and handling. Further research is warranted to explore any intrinsic therapeutic potential of this molecule and to develop more efficient and sustainable synthetic methodologies.

References

-

2-[(4-Carboxymethylphenoxy)methyl]benzoic acid - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]

-

Isoxepac | CAS#:55453-87-7 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

- EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same - Google Patents. (n.d.).

-

This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 12, 2026, from [Link]

-

(PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (n.d.). Retrieved January 12, 2026, from [Link]

-

3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 2. chembk.com [chembk.com]

- 3. guidechem.com [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 55453-89-9 [sigmaaldrich.com]

- 6. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same - Google Patents [patents.google.com]

- 7. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid in Organic Solvents: A Guide for Researchers

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and ultimate bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid (CAS: 55453-89-9), a key intermediate and known impurity in the synthesis of Olopatadine.[][2] We will delve into the molecular characteristics governing its solubility, present a theoretical framework for its behavior in various organic solvent classes, and provide a gold-standard experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding and practical methodology for evaluating the solubility of this compound.

Introduction and Physicochemical Profile

This compound is a dicarboxylic acid derivative featuring a flexible ether linkage connecting two substituted benzene rings.[3] Its structure presents a unique combination of polar, hydrogen-bonding functional groups and nonpolar aromatic surfaces, leading to complex solubility behavior. In pharmaceutical development, understanding its solubility is paramount for optimizing reaction conditions, designing efficient crystallization-based purification processes, and controlling its impurity profile in final drug products.[3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55453-89-9 | [3] |

| Molecular Formula | C₁₆H₁₄O₅ | [][3][4] |

| Molar Mass | 286.28 g/mol | [][3][4] |

| Appearance | White to light yellow crystalline solid | [][3] |

| Melting Point | 181-183 °C | [][3][4] |

| Predicted pKa | 3.82 ± 0.36 | [3] |

| Predicted Density | ~1.34 g/cm³ | [][3] |

The molecular structure, depicted in the diagram below, is fundamental to its solubility. The presence of two carboxylic acid groups makes the molecule capable of acting as both a hydrogen bond donor and acceptor. The ether oxygen can also act as a hydrogen bond acceptor. These polar features are contrasted by the two hydrophobic phenyl rings.

Caption: Molecular structure highlighting key functional groups.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and participates in similar intermolecular forces. For this compound, the key interactions are:

-

Hydrogen Bonding: The two carboxylic acid groups are powerful hydrogen bond donors and acceptors. This suggests high solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The carbonyls and ether linkage create significant dipole moments, favoring solubility in polar solvents.

-

Van der Waals Forces: The aromatic rings contribute to London dispersion forces, allowing for some interaction with nonpolar solvents, although this is likely to be weak compared to the polar interactions.

Based on this, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), and in polar protic solvents like lower-chain alcohols (Methanol, Ethanol).[][3] The ability of these solvents to effectively solvate both the carboxylic acid groups and the ether linkage is key.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone or ethyl acetate. These solvents can accept hydrogen bonds but cannot donate them, and their overall polarity is lower.

-

Low Solubility: Expected in nonpolar solvents like hexane, toluene, and dichloromethane. These solvents cannot form hydrogen bonds and have low polarity, making it energetically unfavorable to break the strong solute-solute interactions (crystal lattice energy) of the solid compound.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental method is crucial. The saturation shake-flask method is widely regarded as the 'gold standard' for determining thermodynamic equilibrium solubility.[5][6][7] It directly measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.[8][9]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium, which is the most relevant value for pharmaceutical applications.[6][7] This contrasts with kinetic solubility methods, which can often overestimate solubility and are more suited for high-throughput screening in early discovery.[8]

Experimental Workflow Diagram

Sources

- 2. 2-[[4-(carboxymethyl)phenoxy]methyl]benzoic Acid CAS 55453-89-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. scispace.com [scispace.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. who.int [who.int]

A Comprehensive Technical Guide to the Thermal Stability of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide provides an in-depth technical exploration of the thermal stability of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, an organic compound with potential applications in drug development.[1] We will delve into the foundational principles of thermal stability, present a suite of robust analytical methodologies for its assessment, and propose potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Imperative of Thermal Stability in Drug Development

The journey of a drug molecule from discovery to a marketed product is fraught with challenges, with stability being a paramount concern. Thermal stability, in particular, dictates not only the storage conditions and shelf-life of the final drug product but also provides critical insights into its degradation profile.[2] An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and ultimately, compromise patient safety.[3]

This compound, a molecule featuring two carboxylic acid moieties and an ether linkage, presents a unique thermal stability profile that warrants a thorough investigation.[][5][6] Understanding its behavior under thermal stress is essential for de-risking its development and ensuring the quality of any potential therapeutic agent derived from it. This guide will provide a comprehensive framework for evaluating the thermal stability of this compound, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting thermal stability studies.

| Property | Value | Source |

| Molecular Formula | C16H14O5 | [] |

| Molecular Weight | 286.28 g/mol | [] |

| Appearance | Light yellow powder | [] |

| Melting Point | 181-183°C | [] |

| Boiling Point (Predicted) | 516.6 ± 35.0°C | [] |

| Solubility | Soluble in Ethanol, Water | [] |

Core Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive understanding of thermal stability.[3] We will focus on three core techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is a powerful tool for determining the onset of thermal decomposition and quantifying mass loss associated with degradation.[9]

Experimental Protocol: TGA of this compound

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to maintain an inert environment.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the initial significant mass loss.

-

Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates.

-

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing insights into the physical stability of the compound.

Experimental Protocol: DSC of this compound

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 250°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting endotherm, noting the onset temperature and the peak temperature.

-

Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHf).

-

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

Principle: HPLC is a cornerstone technique in stability testing, enabling the separation, identification, and quantification of the parent compound and its degradation products.[12] A stability-indicating method (SIM) is crucial to ensure that all degradants are adequately resolved from the main peak.[13]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

-

Forced Degradation Studies: To generate potential degradation products and validate the method's stability-indicating power, stress studies are performed.[] This involves subjecting solutions of this compound to various stress conditions as outlined in ICH guidelines.[8][15][16]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

-

-

HPLC Method Parameters (A starting point for development):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of compounds with varying polarities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Analyze the stressed samples and compare the chromatograms to an unstressed control.

-

Ensure baseline separation of the parent peak from all degradation product peaks.

-

Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the parent peak.

-

Visualizing the Experimental Workflow

Caption: Workflow for assessing the thermal stability of this compound.

Potential Thermal Degradation Pathways

Based on the chemical structure of this compound, several thermal degradation pathways can be hypothesized. The presence of carboxylic acid groups suggests that decarboxylation is a likely degradation route at elevated temperatures.[17][18] The ether linkage could also be susceptible to cleavage.

Caption: Hypothesized thermal degradation pathways for the target molecule.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the thorough evaluation of the thermal stability of this compound. By employing a combination of thermo-analytical and chromatographic techniques, a robust understanding of its degradation profile can be achieved. The presented protocols, grounded in established scientific principles and regulatory expectations, provide a solid foundation for researchers in the pharmaceutical sciences.[7][]

Future work should focus on the isolation and structural elucidation of any significant degradation products observed in the forced degradation studies. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable in this regard.[3][12] A complete understanding of the degradation pathways is essential for ensuring the safety and quality of any potential drug product containing this API.

References

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

-

C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. C. A. D. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

-

Al-Tabakha, M. M., Arida, A. I., Fahelelbom, K. M., Sadek, B., & Saeed, B. A. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

-

AmbioPharm. What is a stability indicating method? [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

ResearchGate. (2025, August 6). Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. [Link]

-

University of Washington. Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]

-

ResearchGate. (2024, December 20). (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. [Link]

-

ChemBK. (2024, April 9). 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. [Link]

-

University of California, Santa Barbara. (2014, June 25). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

- Google Patents. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.

-

Chen, S., Hu, W., Xiao, Y., Deng, Y., Jia, J., & Hu, M. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLoS ONE, 7(11), e50456. [Link]

-

ResearchGate. Thermal Degradation of p ‐Hydroxybenzoic Acid in Macadamia Nut Oil, Olive Oil, and Corn Oil. [Link]

-

ResearchGate. Degradation pathway of 3-phenoxybenzoate in strain JZ-1 and... [Link]

-

PLOS One. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. [Link]

-

IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Pharmaffiliates. Product Name : this compound. [Link]

-

PubMed. (2006). Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry. [Link]

-

TA Instruments. Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 5. This compound | 55453-89-9 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. libjournals.unca.edu [libjournals.unca.edu]

- 10. fpe.umd.edu [fpe.umd.edu]

- 11. iitk.ac.in [iitk.ac.in]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 15. pharma.gally.ch [pharma.gally.ch]

- 16. snscourseware.org [snscourseware.org]

- 17. researchgate.net [researchgate.net]

- 18. Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Molecular Weight of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid

This technical guide provides an in-depth exploration of the molecular weight of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, a significant compound in pharmaceutical research and development. Designed for researchers, scientists, and professionals in drug development, this document will delve into the theoretical calculation, experimental determination, and practical significance of this fundamental chemical property.

Compound Identification and Chemical Properties

This compound, also known by its IUPAC name 2-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid, is a dibasic acid with the chemical formula C₁₆H₁₄O₅.[1][2][3][4] It is recognized as a key intermediate and a known impurity in the synthesis of Olopatadine, an antihistamine and mast cell stabilizer.[3][] Understanding its precise molecular characteristics is paramount for quality control, regulatory compliance, and ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 2-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid | [] |

| Synonyms | 4-(2-Carboxybenzyloxy)phenylacetic acid, Benzeneacetic acid, 4-[(2-carboxyphenyl)methoxy]- | [][6][7] |

| CAS Number | 55453-89-9 | [1][3] |

| Molecular Formula | C₁₆H₁₄O₅ | [1][3][4] |

| Molecular Weight | 286.28 g/mol | [1][3][4] |

| Exact Mass | 270.089203 u | [8] |

| Appearance | Light yellow powder | [] |

| Melting Point | 181-183 °C | [][8][9] |

| Boiling Point | 516.6±35.0 °C (Predicted) | [][9] |

| Solubility | Soluble in Ethanol and Water | [] |

| Storage | Room Temperature, Sealed in Dry Conditions | [1][] |

The Significance of Molecular Weight in Drug Development

The molecular weight of a compound is a critical parameter in pharmaceutical sciences. It directly influences a multitude of physicochemical and biological properties, including:

-

Stoichiometric Calculations: Accurate molecular weight is fundamental for all stoichiometric calculations during synthesis, formulation, and analytical testing. This ensures precise control over reaction yields and final product concentration.

-

Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion (ADME) profile is often correlated with its molecular weight. For instance, Lipinski's Rule of Five, a widely used guideline in drug discovery, suggests that poor absorption or permeation is more likely when the molecular weight is over 500.

-

Regulatory Submissions: Regulatory bodies such as the FDA and EMA require precise characterization of all chemical entities, including impurities. An accurate molecular weight is a key identifier in these submissions.

-

Analytical Method Development: Techniques like mass spectrometry and size-exclusion chromatography rely on the molecular weight of the analyte for method development, calibration, and data interpretation.

Theoretical Calculation of Molecular Weight

The molecular weight of this compound is calculated based on its molecular formula, C₁₆H₁₄O₅, and the atomic weights of its constituent elements. The calculation is performed as follows:

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

Using the standard atomic weights:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Oxygen (O): 15.999 u

Calculation: (16 × 12.011) + (14 × 1.008) + (5 × 15.999) = 192.176 + 14.112 + 79.995 = 286.283 g/mol

This calculated value is often rounded to two decimal places, resulting in 286.28 g/mol , which is consistent with the values reported by major chemical suppliers.[1][3][4]

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="O"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="OH"]; O5 [label="OH"];

// Edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; O1 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C11 -- C15; C15 -- O2; C15 -- O3; C6 -- C16; C16 -- O4; C16 -- O5; }

Caption: Workflow for experimental determination of molecular weight.

Applications and Context

As previously mentioned, this compound is a known impurity of Olopatadine. I[3][]ts presence and quantity must be carefully monitored during the manufacturing process of Olopatadine to ensure the safety and efficacy of the final drug product. The synthesis of this compound and its derivatives is also a subject of interest in medicinal chemistry for the development of new therapeutic agents. F[9][10]or instance, derivatives of phenoxymethyl benzoic acid have been synthesized and investigated for their potential biological activities.

The molecular weight of this compound, with a calculated value of 286.28 g/mol , is a fundamental characteristic that underpins its role in pharmaceutical science. F[1][3][4]rom guiding synthesis and formulation to ensuring regulatory compliance, a precise understanding of this property is indispensable. This technical guide has outlined the theoretical basis for its molecular weight, provided a framework for its experimental verification, and contextualized its importance within the field of drug development.

References

-

Axios Research. This compound. Available at: [Link]

-

ChemBK. 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. Available at: [Link]

-

AHH Chemical Co., Ltd. 2-[[4-(carboxymethyl)phenoxy]methyl]benzoic Acid CAS 55453-89-9. Available at: [Link]

- Google Patents. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.

-

Gsrs. 2-((4-CARBOXYMETHYLPHENOXY)METHYL)BENZOIC ACID. Available at: [Link]

-

PharmaCompass. This compound. Available at: [Link]

-

Pharmaffiliates. This compound. Available at: [Link]

-

Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 5(2), 35-43. Available at: [Link]

Sources

- 1. This compound | 55453-89-9 [sigmaaldrich.com]

- 2. This compound - CAS - 55453-89-9 | Axios Research [axios-research.com]

- 3. labshake.com [labshake.com]

- 4. chemscene.com [chemscene.com]

- 6. 2-[[4-(carboxymethyl)phenoxy]methyl]benzoic Acid CAS 55453-89-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 2-[[4-(Carboxymethyl)phenoxy]methyl]benzoic acid-India Fine Chemicals [indiafinechemicals.com]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

"biological activity of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid derivatives"

An In-depth Technical Guide to the Biological Activity of 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid Derivatives

Authored by a Senior Application Scientist

Introduction

The this compound scaffold represents a class of compounds with significant therapeutic potential, primarily through its interaction with critical metabolic regulators. This guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their role as modulators of peroxisome proliferator-activated receptors (PPARs). We will delve into the mechanistic underpinnings of their action, present detailed protocols for their evaluation, and summarize key structure-activity relationship (SAR) data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this chemical series.

Core Biological Activity: Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Derivatives of this compound have been investigated for their ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of physiological processes, including metabolism and inflammation. There are three main isotypes of PPARs:

-

PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to decreased triglyceride levels and is involved in controlling inflammation.

-

PPARγ (gamma): Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and glucose homeostasis. Activation of PPARγ improves insulin sensitivity.

-

PPARδ (delta; also known as PPARβ): Ubiquitously expressed, it plays a role in fatty acid oxidation and energy homeostasis.

The therapeutic potential of this compound derivatives lies in their ability to selectively or dually activate these PPAR isotypes, offering potential treatments for metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease.

Mechanism of Action: A Transcriptional Cascade

The mechanism by which these compounds exert their effects is a well-defined transcriptional activation pathway. Upon binding to a PPAR, the ligand induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. This activated receptor complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby initiating their transcription. This cascade ultimately results in the modulation of protein expression and a subsequent physiological response.

Caption: Ligand-induced activation of PPAR and subsequent gene transcription.

Experimental Evaluation of Biological Activity

The characterization of this compound derivatives requires a multi-tiered approach, starting with in vitro assays to confirm target engagement and cellular activity, followed by in vivo models to assess physiological effects.

In Vitro Assays

1. Ligand Binding Assays

Objective: To determine the binding affinity of the compounds for the different PPAR isotypes.

Methodology: A common method is a competitive radioligand binding assay.

Protocol:

-

Preparation: The ligand binding domain (LBD) of the human PPAR isotype (α, γ, or δ) is expressed and purified. A known radiolabeled ligand (e.g., [³H]-rosiglitazone for PPARγ) is used.

-

Incubation: The PPAR LBD, radioligand, and varying concentrations of the test compound are incubated together in a suitable buffer.

-

Separation: The bound and free radioligand are separated. This can be achieved using methods like scintillation proximity assay (SPA) or filtration.

-

Detection: The amount of bound radioligand is quantified using a scintillation counter.

-

Analysis: The data are used to calculate the inhibitor concentration that displaces 50% of the radioligand (IC₅₀), from which the binding affinity (Ki) can be determined.

2. Reporter Gene Assays

Objective: To measure the ability of the compounds to activate PPAR-mediated gene transcription in a cellular context.

Methodology: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPREs.

Protocol:

-

Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.

-

Transfection: The cells are transiently transfected with two plasmids: one expressing the full-length PPAR isotype and another containing the PPRE-driven reporter gene construct.

-

Treatment: The transfected cells are treated with varying concentrations of the test compound. A known PPAR agonist is used as a positive control.

-

Lysis and Assay: After an incubation period (typically 24 hours), the cells are lysed, and the reporter protein activity (e.g., luciferase activity) is measured using a luminometer.

-

Analysis: The dose-response curve is plotted to determine the effective concentration that produces 50% of the maximal response (EC₅₀) and the maximal efficacy (Emax).

Caption: Workflow for the in vitro evaluation of PPAR modulators.

In Vivo Models

Objective: To assess the therapeutic efficacy of the compounds in a relevant animal model of metabolic disease.

Methodology: A commonly used model is the db/db mouse, which is a genetic model of obesity, insulin resistance, and type 2 diabetes.

Protocol:

-

Animal Selection and Acclimation: Male db/db mice and their lean littermates (db/+) are obtained and acclimated for at least one week.

-

Dosing: The mice are randomly assigned to treatment groups: vehicle control, positive control (e.g., a known PPAR agonist), and different doses of the test compound. The compounds are typically administered daily by oral gavage.

-

Monitoring: Body weight, food intake, and water consumption are monitored regularly. Blood glucose levels are measured at baseline and at various time points throughout the study.

-

Terminal Procedures: At the end of the study (e.g., after 4 weeks), an oral glucose tolerance test (OGTT) may be performed. Following this, the animals are euthanized, and blood and tissues (liver, adipose tissue, muscle) are collected for further analysis.

-

Biochemical Analysis: Plasma levels of insulin, triglycerides, and cholesterol are measured. Gene expression analysis of PPAR target genes in the collected tissues can be performed using quantitative real-time PCR (qRT-PCR).

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their chemical structure. While specific quantitative data for a broad range of these exact derivatives is proprietary or dispersed across numerous publications, general SAR trends for similar PPAR agonists can be inferred.

| Modification | Effect on Activity | Rationale |

| Substitution on the Benzoic Acid Ring | Can modulate potency and selectivity. Electron-withdrawing groups may enhance activity. | Affects the electronic properties and binding interactions within the PPAR ligand-binding pocket. |

| Alteration of the Carboxymethyl Group | The acidic headgroup is crucial for activity. Esterification or replacement with other acidic groups can impact potency. | Forms a key hydrogen bond network with amino acid residues in the ligand-binding pocket. |

| Substitution on the Phenoxy Ring | Can influence selectivity between PPAR isotypes. | Modifies the shape and lipophilicity of the molecule, affecting its fit and interactions within the different PPAR isotype pockets. |

| Modification of the Methylene Linker | The flexibility and length of the linker are important for optimal positioning of the pharmacophores. | Affects the overall conformation of the molecule and its ability to adopt the optimal binding pose. |

Therapeutic Implications and Future Directions

The ability of this compound derivatives to modulate PPAR activity makes them promising candidates for the treatment of metabolic diseases. Dual PPARα/γ agonists, for example, have the potential to simultaneously address the hyperglycemia and dyslipidemia characteristic of type 2 diabetes.

Future research in this area should focus on:

-

Improving Selectivity: Designing derivatives with enhanced selectivity for specific PPAR isotypes to minimize off-target effects.

-

Optimizing Pharmacokinetics: Modifying the chemical structure to improve oral bioavailability, metabolic stability, and half-life.

-

Exploring New Indications: Investigating the potential of these compounds in other conditions where PPARs are implicated, such as non-alcoholic steatohepatitis (NASH) and certain inflammatory diseases.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel PPAR modulators. A thorough understanding of their mechanism of action, coupled with a systematic approach to their experimental evaluation, is essential for unlocking their full therapeutic potential. The insights and protocols presented in this guide offer a solid foundation for researchers and drug developers working to advance this promising class of compounds from the laboratory to the clinic.

References

(Note: As the initial search did not yield specific papers on "this compound" but on related PPAR modulators, the following references are representative of the field and provide authoritative context for the methodologies and concepts discussed.)

-

Title: Peroxisome Proliferator-Activated Receptors (PPARs) and the Human Obesity Epidemic Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Peroxisome Proliferator-Activated Receptors (PPARs) as Drug Targets in Cardiovascular Research Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Peroxisome Proliferator-Activated Receptors (PPARs) as Therapeutic Targets in Neurodegenerative Disorders Source: International Journal of Molecular Sciences URL: [Link]

-

Title: A Scintillation Proximity Assay for Peroxisome Proliferator-Activated Receptor gamma Ligand Binding Domain Source: Journal of Biomolecular Screening URL: [Link]

-

Title: The db/db Mouse: A Model for the Consequences of Hyperglycemia Source: The American Journal of Pathology URL: [Link]

An In-Depth Technical Guide to 2-((4-(carboxymethyl)phenoxy)methyl)benzoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-((4-(carboxymethyl)phenoxy)methyl)benzoic acid, a dicarboxylic acid ether, holds significance as a key intermediate in the synthesis of various organic compounds and notably, as a known impurity in the production of the antihistaminic drug, Olopatadine.[][2] This guide provides a comprehensive overview of its chemical structure, synthesis, and analytical characterization. Furthermore, it delves into its potential, yet underexplored, biological activities, offering a technical resource for researchers in medicinal chemistry, process development, and analytical sciences.

Molecular Structure and Physicochemical Properties

This compound possesses a unique molecular architecture, featuring a central ether linkage connecting a benzoic acid moiety and a phenylacetic acid moiety. This structure confers upon it two carboxylic acid functional groups with different acidic strengths and spatial orientations, making it an interesting candidate for further chemical modifications and biological evaluation.

Below is a 2D representation of the chemical structure: